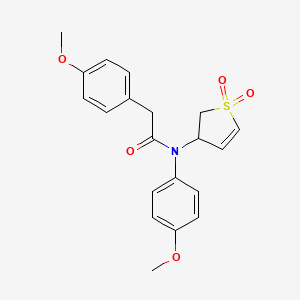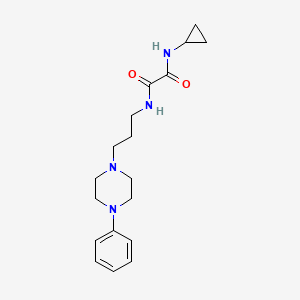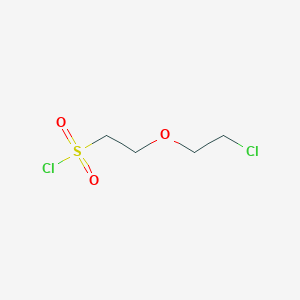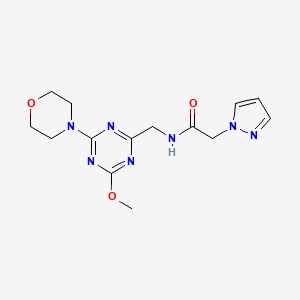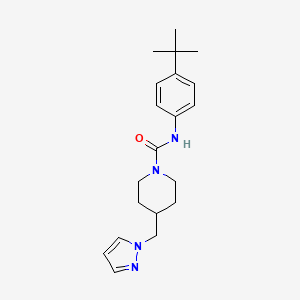
4-((1H-pyrazol-1-yl)methyl)-N-(4-(tert-butyl)phenyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((1H-pyrazol-1-yl)methyl)-N-(4-(tert-butyl)phenyl)piperidine-1-carboxamide, also known as P7C3, is a small molecule that has gained significant attention in the field of neuroscience due to its potential neuroprotective effects. P7C3 was first identified in a high-throughput screen for small molecules that promote the survival of newborn neurons in the hippocampus, a brain region critical for learning and memory.
Applications De Recherche Scientifique
Structure-Activity Relationships and Receptor Antagonism
Research into pyrazole derivatives, including compounds structurally related to "4-((1H-pyrazol-1-yl)methyl)-N-(4-(tert-butyl)phenyl)piperidine-1-carboxamide," has highlighted their significance in studying cannabinoid receptor antagonists. Lan et al. (1999) examined the structure-activity relationships of biarylpyrazole derivatives, identifying key structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity. This study contributes to understanding how modifications in the pyrazole derivatives' structure can influence their binding affinity and selectivity towards cannabinoid receptors, offering insights into the development of pharmacological probes or potential therapeutic agents to modulate cannabinoid receptor activity (Lan et al., 1999).
Synthesis and Structural Characterisation
Lv et al. (2013) focused on the synthesis and X-ray structure characterization of novel pyrazole carboxamide derivatives, including those containing piperazine moieties. Their work provides valuable data on the chemical structure and properties of new pyrazole derivatives, which is crucial for further exploration of their biological activities and potential applications in drug design (Lv et al., 2013).
Antimicrobial and Antitumor Activities
El‐Borai et al. (2013) investigated the chemical behavior of certain pyrazolopyridine derivatives and evaluated their antioxidant, antitumor, and antimicrobial activities. This study showcases the diverse potential applications of pyrazole derivatives in addressing various health-related challenges, highlighting their role in the development of new therapeutic agents with antimicrobial and antitumor properties (El‐Borai et al., 2013).
Molecular Interaction Studies
Shim et al. (2002) provided an in-depth analysis of the molecular interaction between the CB1 cannabinoid receptor and a potent antagonist, shedding light on the structural and electronic factors contributing to the binding affinity and activity of pyrazole derivatives. Such studies are fundamental for understanding the mechanisms of action of these compounds and for the rational design of new drugs targeting cannabinoid receptors (Shim et al., 2002).
Propriétés
IUPAC Name |
N-(4-tert-butylphenyl)-4-(pyrazol-1-ylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O/c1-20(2,3)17-5-7-18(8-6-17)22-19(25)23-13-9-16(10-14-23)15-24-12-4-11-21-24/h4-8,11-12,16H,9-10,13-15H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOAMJUQIJSIRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCC(CC2)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1H-pyrazol-1-yl)methyl)-N-(4-(tert-butyl)phenyl)piperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone](/img/structure/B2578013.png)
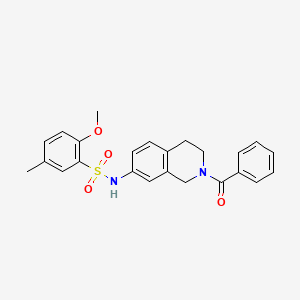
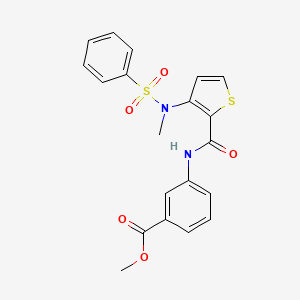
![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride](/img/structure/B2578018.png)
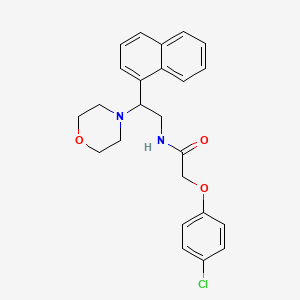
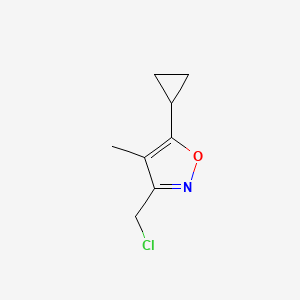
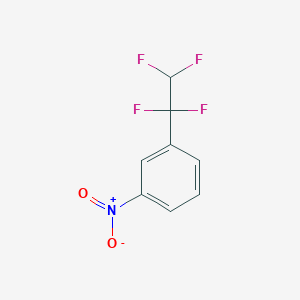
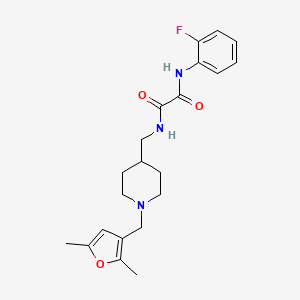

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide](/img/structure/B2578030.png)
